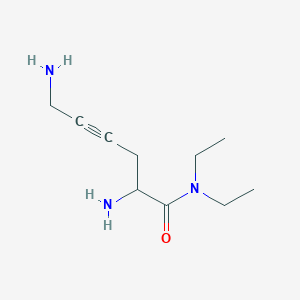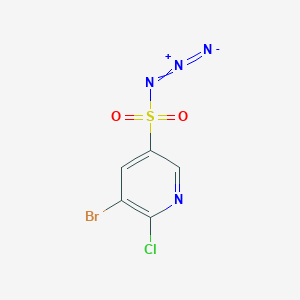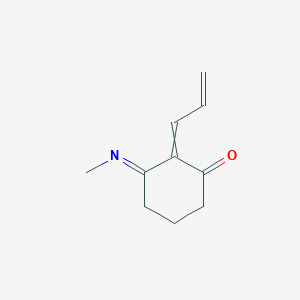![molecular formula C29H51NO3 B14179335 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide CAS No. 920277-59-4](/img/structure/B14179335.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of cells and play a crucial role in maintaining the skin barrier and retaining moisture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide typically involves the following steps:
Formation of the fatty acid chain: This can be achieved through the hydrogenation of unsaturated fatty acids or through the elongation of shorter fatty acids using malonyl-CoA and fatty acid synthase.
Attachment of the sphingosine base: The sphingosine base is synthesized from serine and palmitoyl-CoA through a series of enzymatic reactions.
Amidation reaction: The fatty acid chain is then attached to the sphingosine base through an amidation reaction, forming the ceramide backbone.
Addition of the benzamide group: The final step involves the attachment of the benzamide group to the ceramide backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of flow reactors and continuous processing techniques can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects in skin disorders, such as eczema and psoriasis, due to its role in maintaining the skin barrier.
Industry: Used in the formulation of skincare products and cosmetics for its moisturizing and barrier-enhancing properties.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide involves its incorporation into the cell membrane, where it helps to maintain the integrity and function of the membrane. It interacts with other lipids and proteins within the membrane, influencing various signaling pathways and cellular processes. The compound’s hydroxyl and amide groups play a crucial role in its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R)-1,3-Dihydroxyhexacos-4-en-2-yl]palmitamide
- N-[(2S,3R)-1,3-Dihydroxynonadec-4-en-2-yl]stearamide
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide is unique due to its specific fatty acid chain length and the presence of the benzamide group, which distinguishes it from other ceramides. This unique structure contributes to its specific biological and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
920277-59-4 |
|---|---|
Fórmula molecular |
C29H51NO3 |
Peso molecular |
461.7 g/mol |
Nombre IUPAC |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C29H51NO3/c1-3-5-7-9-10-11-12-13-15-17-19-28(32)27(24-31)30-29(33)26-22-20-25(21-23-26)18-16-14-8-6-4-2/h20-23,27-28,31-32H,3-19,24H2,1-2H3,(H,30,33)/t27-,28?/m0/s1 |
Clave InChI |
VBAMJVUKXOBWPR-MBMZGMDYSA-N |
SMILES isomérico |
CCCCCCCCCCCCC([C@H](CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)


![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)

![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)
